![molecular formula C15H16O3 B6379793 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261920-09-5](/img/structure/B6379793.png)
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% (5-MMP-2MP) is a phenolic compound which has been studied for its potential applications in scientific research. It is a highly reactive compound that can be used in a variety of synthesis methods, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an insecticide, as well as for its potential use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It is also believed to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, it is believed to have antifungal effects by inhibiting the growth of fungi.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. It has also been found to have antibacterial, antiviral, and antiparasitic effects. Additionally, it has been found to have cytotoxic and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has both advantages and limitations. One advantage is that it is a highly reactive compound and can be used in a variety of synthesis methods. Additionally, it has a variety of biochemical and physiological effects that can be studied in laboratory experiments. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood, and that further research is needed to fully understand its potential applications.
Future Directions
As 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has a variety of biochemical and physiological effects, there are a number of potential future directions for further research. These include the study of its potential therapeutic applications in the treatment of various diseases, as well as its potential use as an insecticide. Additionally, further research could be conducted to better understand its exact mechanism of action and to identify potential new synthesis methods. Finally, further research could be conducted to explore the potential uses of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in other areas, such as drug delivery and nanotechnology.
Synthesis Methods
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann condensation, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Ullmann condensation involves the reaction of an aryl halide with an organometallic reagent to form an aromatic compound. The Biginelli reaction is a three-component reaction involving an aldehyde, an acid, and an ethyl acetoacetate to form a pyrimidine. All of these methods can be used to synthesize 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%.
properties
IUPAC Name |
2-methoxy-5-(4-methoxy-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-11(4-6-14(10)17-2)12-5-7-15(18-3)13(16)9-12/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHQDSPMFSJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685564 |
Source
|
Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-09-5 |
Source
|
Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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